An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-(cyanomethyl)piperidine-4-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-(cyanomethyl)piperidine-4-carboxylate
This guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of Methyl 1-(cyanomethyl)piperidine-4-carboxylate, a key heterocyclic building block in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and critical quality attributes of this compound, offering both theoretical predictions and practical experimental workflows.
Introduction and Molecular Overview
Methyl 1-(cyanomethyl)piperidine-4-carboxylate is a derivative of methyl piperidine-4-carboxylate, featuring a cyanomethyl group (-CH₂CN) appended to the piperidine nitrogen. This modification significantly influences the molecule's polarity, basicity, and potential for intermolecular interactions, making it a valuable scaffold for introducing specific pharmacophoric features. The parent compound, methyl piperidine-4-carboxylate, is a versatile reactant used in the synthesis of a range of biologically active molecules, including antitubercular agents and protein kinase inhibitors.[1] The addition of the cyanomethyl group introduces a nitrile functionality, which is a common feature in many pharmaceuticals and can participate in various chemical transformations.
Molecular Structure:
Caption: 2D structure of Methyl 1-(cyanomethyl)piperidine-4-carboxylate.
Synthesis of Methyl 1-(cyanomethyl)piperidine-4-carboxylate
A plausible and efficient synthesis of the title compound can be achieved through the N-alkylation of methyl piperidine-4-carboxylate with chloroacetonitrile. This method is analogous to established procedures for the synthesis of similar N-substituted piperidines.[2]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Methyl 1-(cyanomethyl)piperidine-4-carboxylate.
Detailed Experimental Protocol
-
Reaction Setup: To a stirred solution of methyl piperidine-4-carboxylate (1.0 eq) in acetonitrile, add a suitable base such as potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 1-(cyanomethyl)piperidine-4-carboxylate.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of the cyanomethyl group is expected to alter the properties of the parent methyl piperidine-4-carboxylate scaffold.
| Property | Predicted Value / Range | Rationale for Prediction & Experimental Protocol |
| Molecular Formula | C₉H₁₄N₂O₂ | Based on the addition of a cyanomethyl group (C₂H₂N) to methyl piperidine-4-carboxylate (C₇H₁₃NO₂). |
| Molecular Weight | 182.22 g/mol | Sum of the atomic weights of the constituent atoms. |
| Melting Point | Expected to be a low-melting solid or a high-boiling liquid | The parent amine is a liquid. The increased molecular weight and polarity from the nitrile group may lead to a solid with a relatively low melting point. |
| Boiling Point | > 200 °C at atmospheric pressure | The parent amine has a boiling point of 85-90 °C. The increased molecular weight and polarity due to the cyanomethyl group will significantly increase the boiling point. |
| Solubility | Moderately soluble in water; Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) | The parent amine is slightly soluble in water.[1] The nitrile and ester groups can act as hydrogen bond acceptors, potentially increasing aqueous solubility compared to a simple N-alkyl analog. |
| pKa | ~7-8 | The parent piperidine has a pKa of its conjugate acid around 11.22.[3] The electron-withdrawing nature of the cyanomethyl group will decrease the basicity of the piperidine nitrogen, thus lowering the pKa of its conjugate acid. |
Experimental Determination of Physicochemical Properties
The melting point can be determined using a standard capillary melting point apparatus.[4]
Caption: Workflow for melting point determination.
The equilibrium solubility can be determined using the shake-flask method.
-
Sample Preparation: Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.
-
Analysis: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
The pKa can be determined potentiometrically or spectrophotometrically. NMR titration is also a powerful method.[5][6]
-
Sample Preparation: Prepare a series of solutions of the compound at a constant concentration in a suitable solvent system (e.g., water or a co-solvent mixture) with varying pH values.
-
Measurement: For potentiometric titration, titrate the sample solution with a standardized acid or base and monitor the pH. For spectrophotometric or NMR methods, measure the UV-Vis absorbance or NMR chemical shifts at each pH.
-
Data Analysis: Plot the measured property (pH, absorbance, or chemical shift) against the titrant volume or pH. The pKa is determined from the inflection point of the titration curve or by fitting the data to the Henderson-Hasselbalch equation.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - -OCH₃ (singlet): ~3.7 ppm- -CH₂CN (singlet): ~3.5 ppm- Piperidine protons (multiplets): 2.0-3.0 ppm- CH at C4 (multiplet): ~2.5 ppm |
| ¹³C NMR | - C=O (ester): ~175 ppm- -C≡N (nitrile): ~118 ppm[7]- -OCH₃: ~51 ppm- -CH₂CN: ~45-50 ppm- Piperidine carbons: 25-55 ppm |
| IR Spectroscopy | - C≡N stretch (nitrile): A sharp, medium intensity peak around 2240-2260 cm⁻¹[8]- C=O stretch (ester): A strong, sharp peak around 1735-1750 cm⁻¹[9][10]- C-O stretch (ester): Strong peaks in the 1000-1300 cm⁻¹ region[11]- C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 182 (for EI)- Protonated Molecule [M+H]⁺: m/z = 183 (for ESI)- Key Fragments: Loss of the methoxy group (-OCH₃, m/z = 151), loss of the carbomethoxy group (-COOCH₃, m/z = 123), and fragmentation of the piperidine ring. Alpha-cleavage next to the nitrogen is a common fragmentation pathway for piperidines.[12][13] |
Conclusion
This technical guide provides a detailed predictive and practical framework for understanding the physicochemical properties of Methyl 1-(cyanomethyl)piperidine-4-carboxylate. The provided synthetic and analytical protocols offer a solid foundation for researchers to produce and characterize this important chemical entity. The insights into its predicted properties, based on the influence of the cyanomethyl group on the piperidine-4-carboxylate core, will aid in the rational design of future experiments and the application of this compound in drug discovery and development programs.
References
-
SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]
-
Wikipedia. Piperidine. [Link]
-
PubChem. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. [Link]
- Gluck, S. J. (2014).
-
American Chemical Society. Jumping Dynamics of Cyanomethyl Radicals on Corrugated Graphene/Ru(0001) Substrates. [Link]
-
UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Esters. [Link]
-
American Chemical Society. Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
-
PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
American Chemical Society. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
National Institutes of Health. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. [Link]
-
National Institutes of Health. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
-
University of Missouri–St. Louis. Melting point determination. [https://www.umsl.edu/services/chemistry/labmanual/ एक्सपेरिमेंट्स/meltingpoint.html]([Link] एक्सपेरिमेंट्स/meltingpoint.html)
-
SciELO Brasil. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]
-
The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents. [Link]
-
ResearchGate. Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. [Link]
-
YouTube. Nitriles IR Spectra and alkenes (with stereoisomerism references). [Link]
-
Cpalms. IR Spectroscopy of Esters. [Link]
-
ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. [Link]
-
Royal Society of Chemistry. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. [Link]
-
ResearchGate. What is the effect of cyano group on bioactivity?. [Link]
-
National Institutes of Health. Calculating physical properties of organic compounds for environmental modeling from molecular structure. [Link]
- Google Patents.
-
YouTube. An Introduction to IR Spectroscopy - Esters. [Link]
-
National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]
-
SciELO Brasil. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
-
ACD/Labs. Draw Chemical Structures, Molecules, Reactions | ChemSketch. [Link]
-
The University of East Anglia. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]
-
University of Colorado Boulder. IR Absorption Table. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. (PDF) Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. [Link]
- Google Patents. CN108047125A - The preparation method of one kind (2R, 4R)
-
Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
-
ResearchGate. Study of the composition of nitriles using IR spectroscopy. [Link]
Sources
- 1. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
